molecular formula C16H18F2O2 B6172412 tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2374238-04-5

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6172412
CAS No.: 2374238-04-5
M. Wt: 280.3
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Description

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisosteric replacement for aromatic rings in drug design, enhancing the potency, selectivity, and pharmacokinetic profile of therapeutic agents .

Preparation Methods

The synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

These methods require precise reaction conditions, including the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to flat aromatic rings. This enhances its ability to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:

  • tert-butyl 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylate
  • tert-butyl 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylate
  • tert-butyl 2,2-difluoro-3-propylbicyclo[1.1.1]pentane-1-carboxylate

These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The unique properties of this compound, such as its specific three-dimensional structure and functional groups, make it distinct and valuable for various applications .

Properties

CAS No.

2374238-04-5

Molecular Formula

C16H18F2O2

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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